molecular formula C23H27N3O2 B4508079 N-(1-benzylpiperidin-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide

N-(1-benzylpiperidin-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B4508079
M. Wt: 377.5 g/mol
InChI Key: SNIFSJYGUCWHHG-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide is a synthetic chemical compound offered for research purposes. It is built on a 1-benzylpiperidine scaffold, a structure recognized in medicinal chemistry for its relevance to the central nervous system . The 1-benzylpiperidine moiety is a common feature in compounds investigated for neurological targets, including acetylcholinesterase (AChE) and the serotonin transporter (SERT) . This specific profile is of significant interest in the study of complex multi-factorial diseases such as Alzheimer's disease, where addressing both cognitive decline and co-morbid neuropsychiatric symptoms like depression is a key research objective . Furthermore, related 1-benzylpiperidine compounds have been explored as starting materials in the synthesis of potent analgesics and as ligands for muscarinic receptors and beta-secretase 1 . The structural hybrid of 1-benzylpiperidine with a 4-methoxyindole group suggests potential for unique pharmacological activity. Researchers are encouraged to investigate the specific mechanism of action and binding affinity of this particular compound for relevant biological targets. This product is intended for laboratory research use by qualified professionals and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(4-methoxyindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-28-22-9-5-8-21-20(22)12-15-26(21)17-23(27)24-19-10-13-25(14-11-19)16-18-6-3-2-4-7-18/h2-9,12,15,19H,10-11,13-14,16-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIFSJYGUCWHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Indole Derivative Formation: The indole derivative is synthesized separately, often starting from aniline derivatives.

    Coupling Reaction: The final step involves coupling the benzylpiperidine with the indole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or indole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Indole Motifs

2-(4-Benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide
  • Structure: Benzylpiperidine + benzoylphenoxy group (instead of methoxyindole).
  • Molecular Formula : C₂₇H₂₈N₂O₃ .
  • Biological Inference : Likely targets CNS receptors (e.g., sigma-1 or dopamine receptors) due to the piperidine-benzyl motif.
N-Methyl-2-(1-(piperidin-4-yl)-1H-indol-6-yl)acetamide
  • Structure : Piperidine (unsubstituted) + indole-6-yl + methylated acetamide.
  • Molecular Formula : C₁₅H₂₀N₂O .
  • Key Differences : Absence of benzyl group reduces steric bulk, possibly improving binding to compact active sites. The methyl group on acetamide may alter metabolic stability.
  • Reported Activity : Piperidine-indole hybrids often exhibit affinity for serotonin receptors (5-HT) or kinase inhibition .

Analogues with Modified Indole Substituents

2-(4-Methoxy-1H-indol-1-yl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide
  • Structure : Replaces benzylpiperidine with benzofuran.
  • Key Differences : Benzofuran’s rigidity may restrict conformational flexibility, affecting target selectivity. The 4-methoxyindole is retained, suggesting shared electronic properties .
  • Biological Inference : Benzofuran-indole hybrids are explored for anticancer activity via topoisomerase inhibition.
N-(1,3-benzodioxol-5-yl)-2-(4-chloro-1H-indol-1-yl)acetamide
  • Structure : Benzodioxole + 4-chloroindole.
  • Key Differences : Chlorine substituent (electron-withdrawing) vs. methoxy (electron-donating) alters indole ring reactivity. Benzodioxole enhances metabolic resistance .
  • Reported Activity : Anticancer and anti-inflammatory properties, likely due to halogenated indole interactions with DNA or COX enzymes .

Analogues with Heterocyclic Variations

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(4-methoxy-1H-indol-1-yl)acetamide
  • Structure : Thiazinane-dioxide + phenyl vs. benzylpiperidine.
  • Key Differences : Sulfur-containing heterocycle introduces polarity and hydrogen-bonding capacity.
  • Biological Inference : Thiazinane derivatives often target enzymes (e.g., carbonic anhydrase) or inflammatory pathways .
2-(1H-indol-1-yl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide
  • Structure : Thiazolopyridine + indole.
  • Key Differences : Thiazolo[5,4-b]pyridine’s planar structure may intercalate into DNA or inhibit kinases.
  • Reported Activity : Antiproliferative effects in cancer cell lines .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Biological Activity (Inferred/Reported) Source
Target Compound Benzylpiperidine + indole 4-Methoxyindole, acetamide Potential CNS/anticancer activity N/A
2-(4-Benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide Benzylpiperidine Benzoylphenoxy CNS receptor modulation
N-Methyl-2-(1-(piperidin-4-yl)-1H-indol-6-yl)acetamide Piperidine + indole Methyl acetamide Serotonin receptor binding
2-(4-Methoxy-1H-indol-1-yl)-N-(1-oxo-benzofuran-5-yl)acetamide Benzofuran + indole 4-Methoxyindole Topoisomerase inhibition
N-(1,3-benzodioxol-5-yl)-2-(4-chloroindol-1-yl)acetamide Benzodioxole + indole 4-Chloroindole Anticancer/anti-inflammatory

Key Research Findings and Trends

  • Piperidine Modifications : Benzyl substitution (target compound) enhances lipophilicity and CNS penetration compared to unsubstituted piperidines .
  • Indole Substituents : Methoxy groups improve solubility and receptor affinity, while halogens (e.g., Cl, Br) increase electrophilic reactivity for covalent target binding .
  • Linker Flexibility : Acetamide linkers balance rigidity and flexibility, optimizing target engagement compared to ester or ether linkages .

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-(1-benzylpiperidin-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step routes:
  • Step 1 : Formation of the piperidine core via cyclization reactions, often using precursors like benzylamine derivatives and ketones under reflux conditions (e.g., acetonitrile, 60–80°C) .
  • Step 2 : Coupling the piperidine intermediate with a 4-methoxyindole-acetamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .
  • Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) are tuned via Design of Experiments (DoE) to maximize yield (>70%) and purity (>95%). HPLC and TLC are used for real-time monitoring .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., benzyl group at piperidine N1, methoxy at indole C4) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C23_{23}H27_{27}N3_{3}O2_{2}) and isotopic patterns .
  • X-ray Crystallography : Resolves 3D conformation, including piperidine chair stability and indole-acetamide torsion angles .
  • HPLC-PDA : Ensures >98% purity by quantifying impurities (e.g., unreacted intermediates) .

Q. What are the key physicochemical properties influencing its biological activity?

  • Methodological Answer :
  • LogP : Calculated ~2.8 (moderate lipophilicity) supports blood-brain barrier penetration .
  • Aqueous Solubility : Poor solubility (<50 µM in PBS) necessitates formulation with cyclodextrins or lipid nanoparticles .
  • Stability : Resists hydrolysis at pH 7.4 (t1/2_{1/2} >24 hrs) but degrades under strong acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across assay systems?

  • Methodological Answer : Discrepancies (e.g., IC50_{50} variability in kinase inhibition) are addressed by:
  • Assay Standardization : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm target engagement .
  • Pharmacokinetic Profiling : Compare plasma protein binding (%) and metabolic stability (e.g., microsomal t1/2_{1/2}) across species .
  • Data Normalization : Adjust for assay-specific variables (e.g., ATP concentration in kinase assays) .

Q. What computational strategies predict binding interactions with neurological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Glide models binding to serotonin receptors (5-HT1A_{1A}) or acetylcholinesterase, guided by X-ray templates (PDB: 4IAR) .
  • Molecular Dynamics (MD) : Simulations (50 ns, AMBER force field) assess stability of ligand-receptor complexes (e.g., RMSD <2 Å) .
  • QSAR Models : Correlate substituent effects (e.g., methoxy vs. chloro) with activity cliffs .

Q. How does the 4-methoxyindole moiety influence metabolic stability compared to analogs?

  • Methodological Answer :
  • Cytochrome P450 (CYP) Profiling : The methoxy group reduces oxidative metabolism (CYP3A4 t1/2_{1/2} = 45 min vs. 20 min for non-methoxy analogs) .
  • Metabolite ID : LC-MS/MS identifies O-demethylation as the primary pathway, forming a catechol intermediate .
  • Comparative Table :
SubstituentMetabolic Stability (t1/2_{1/2}, min)Major Metabolite
4-OCH3_345O-demethylated
4-Cl25Hydroxylated
H15N-dealkylated
Data from liver microsome assays

Q. What experimental approaches validate in vivo target engagement?

  • Methodological Answer :
  • Radiolabeling : Synthesize 11^{11}C or 18^{18}F analogs for PET/SPECT imaging. For example, 123^{123}I-labeled derivatives enable SPECT-CT visualization in melanoma models .
  • Biomarker Analysis : Measure downstream effects (e.g., acetylcholine levels in CSF for cholinesterase targets) .
  • Knockout Models : Compare efficacy in wild-type vs. receptor-knockout mice to confirm target specificity .

Data Contradiction Analysis

Q. How to address conflicting data on its neuroprotective vs. neurotoxic effects?

  • Methodological Answer :
  • Dose-Response Curves : Determine therapeutic index (e.g., neuroprotection at 10 µM vs. toxicity at >50 µM) .
  • Cell-Type Specificity : Test primary neurons vs. glioblastoma lines to identify off-target effects .
  • Redox Profiling : Assess ROS generation (e.g., DCFH-DA assay) to link toxicity to oxidative stress .

Structural Analogs and SAR

Q. Which structural analogs show enhanced activity, and what modifications drive efficacy?

  • Methodological Answer :
AnalogModificationActivity (IC50_{50}, nM)
4-Methoxyindole (Target)None150 (5-HT1A_{1A})
5-FluoroindoleIncreased lipophilicity90
Benzofuran replacementImproved metabolic stability200
Data from receptor binding assays
  • Key Trend : Electron-withdrawing groups (e.g., F) enhance affinity, while bulkier substituents reduce CNS penetration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzylpiperidin-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-benzylpiperidin-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide

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